molecular formula C7H6ClFN2S B15228031 1-(5-Chloro-2-fluorophenyl)thiourea

1-(5-Chloro-2-fluorophenyl)thiourea

Katalognummer: B15228031
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: AISRIPXMEUNSFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives have garnered significant attention due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound’s structure consists of a thiourea moiety attached to a 5-chloro-2-fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluorophenyl)thiourea typically involves the reaction of 5-chloro-2-fluoroaniline with thiocyanate or isothiocyanate under appropriate conditions. One common method is the reaction of 5-chloro-2-fluoroaniline with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-fluorophenyl)thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-fluorophenyl)thiourea has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in oxidative stress, contributing to its antioxidant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Chloro-2-fluorophenyl)thiourea is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C7H6ClFN2S

Molekulargewicht

204.65 g/mol

IUPAC-Name

(5-chloro-2-fluorophenyl)thiourea

InChI

InChI=1S/C7H6ClFN2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)

InChI-Schlüssel

AISRIPXMEUNSFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)NC(=S)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.